molecular formula C12H10ClN3O3 B8200038 3-(6-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione

3-(6-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione

Cat. No.: B8200038
M. Wt: 279.68 g/mol
InChI Key: NRAAAIFIZSDUEI-UHFFFAOYSA-N
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Description

3-(6-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione (CAS: 2154343-28-7) is a heterocyclic organic compound with a molecular formula of C₁₂H₁₀ClN₃O₃ and a molecular weight of 279.68 g/mol. It is marketed for laboratory use, with a purity of ≥95%, and is available in quantities ranging from 100 mg to 1 g at prices between €147 and €861 (Apollo Scientific) . The compound is structurally characterized by a pyrrolo[3,4-c]pyridine core fused with a piperidine-2,6-dione moiety and a chlorine substituent at the 6-position. Its primary applications lie in life sciences research, though specific biological targets or mechanisms remain undisclosed in available sources .

Properties

IUPAC Name

3-(6-chloro-1-oxo-3H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c13-9-3-7-6(4-14-9)5-16(12(7)19)8-1-2-10(17)15-11(8)18/h3-4,8H,1-2,5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAAAIFIZSDUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CN=C(C=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(6-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione (CAS No. 2154343-28-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the existing research regarding its biological properties, mechanisms of action, and therapeutic implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₀ClN₃O₃
  • Molecular Weight : 279.68 g/mol
  • Structure : The compound features a piperidine ring substituted with a pyrrole derivative, which is known for its diverse biological activities.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance:

  • In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including T47D (breast cancer) and HeLa (cervical cancer) cells. The compound's efficacy was evaluated using the MTT assay, revealing IC50 values indicative of potent activity against these cell lines .
Cell LineIC50 Value (µM)Reference
T47D15
HeLa20

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • It was tested against various bacterial strains, exhibiting a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to standard antibiotics. For example, certain derivatives of pyrrole compounds have demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus .
Bacterial StrainMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.122
Escherichia coli12.52

The biological mechanisms underlying the activity of this compound are still under investigation. However, several hypotheses suggest that:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways critical for cancer cell survival and proliferation.
  • Disruption of Membrane Integrity : Its antimicrobial effects could be attributed to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. These derivatives were screened for their anticancer and antimicrobial activities, leading to the identification of more potent analogs with improved efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Chloro vs. 6-Chloro Substitution

A closely related isomer, 3-(4-chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione (CAS: 2154343-20-9), shares the same molecular formula and weight but differs in the chlorine substituent’s position (4- vs. 6-position). This structural variation impacts physicochemical properties and biological interactions. For example:

  • Pricing and Availability : The 4-chloro isomer is priced higher ($980 for 1g vs. €861 for the 6-chloro variant) and is currently out of stock, indicating higher demand or synthesis complexity .
  • Research Utility : Both isomers are used in life sciences, but positional differences may influence target selectivity or metabolic stability.

Functional Group Variations: Morpholinomethyl-Benzyl Derivatives

A patent-pending compound, 3-(4-((4-(morpholinomethyl-benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, introduces a morpholine-containing benzyl group. Key distinctions include:

  • Therapeutic Application: This derivative is explicitly patented for treating systemic lupus erythematosus (SLE), highlighting its tailored design for immunomodulation .

Oxo-Group Positional Isomerism

Another variant, 3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione (CAS: 2154343-21-0), differs in the placement of the oxo group within the pyrrolopyridine ring. Such modifications may alter hydrogen-bonding interactions or enzymatic degradation pathways, though specific data are unavailable .

Comparative Data Table

Compound Name CAS Number Chlorine Position Key Substituents Molecular Weight (g/mol) Price (1g) Application
3-(6-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione 2154343-28-7 6-position None 279.68 €861 Life sciences research
3-(4-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione 2154343-20-9 4-position None 279.68 $980 Life sciences research
3-(4-((4-(Morpholinomethyl-benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione Not disclosed N/A Morpholinomethyl-benzyl ~500 (estimated) N/A SLE treatment
4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Not disclosed 4-position Additional dione group ~280 (estimated) Undefined Life sciences research

Hazard and Handling Profiles

The 6-chloro derivative (CAS: 2154343-28-7) carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Similar compounds, such as the 4-chloro isomer, likely share analogous hazards due to structural parallels, though explicit data are lacking.

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